N'-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide

説明

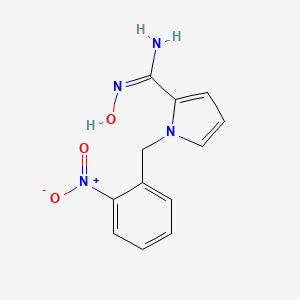

N’-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrole ring, a nitrobenzyl group, and a hydroxycarboximidamide moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest for researchers.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Introduction of the Nitrobenzyl Group: The nitrobenzyl group can be introduced via a nucleophilic substitution reaction, where a nitrobenzyl halide reacts with the pyrrole ring.

Formation of the Carboximidamide Moiety: The carboximidamide group can be formed by reacting the intermediate compound with hydroxylamine and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of N’-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

化学反応の分析

Types of Reactions

N’-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N’-hydroxy-1-(2-aminobenzyl)-1H-pyrrole-2-carboximidamide.

科学的研究の応用

Indoleamine 2,3-Dioxygenase Inhibition

One of the primary applications of N'-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide is its role as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immunosuppression. The inhibition of IDO has significant therapeutic potential in cancer treatment and infectious diseases.

- Mechanism : The compound modulates the activity of IDO, which is known to suppress T-cell function and promote tumor growth. By inhibiting this enzyme, the compound can enhance anti-tumor immunity and improve the efficacy of existing cancer therapies .

- Clinical Implications : Studies indicate that combining this compound with anti-cancer agents can lead to improved treatment outcomes for patients with tumors characterized by IDO-mediated immunosuppression .

Treatment of Infectious Diseases

This compound also shows promise in treating immunosuppression associated with infectious diseases such as HIV.

- Application : The compound has been studied for its ability to enhance immune responses in patients suffering from viral infections by inhibiting IDO activity, thereby potentially reducing viral load and improving patient outcomes .

Synthesis and Structural Studies

The synthesis of this compound involves several chemical processes that have been documented extensively.

- Synthesis Pathway : The compound is synthesized through a reaction involving pyrrole derivatives and nitrobenzyl bromide, yielding high purity and yield rates .

Research into the pharmacological activities of this compound has revealed several potential therapeutic effects.

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease models .

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various pyrrole derivatives, including this compound, demonstrating significant reductions in inflammation markers in vitro and in animal models .

作用機序

The mechanism of action of N’-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide involves its interaction with specific molecular targets. The nitrobenzyl group can undergo redox reactions, potentially generating reactive oxygen species (ROS) that can modulate cellular pathways. The hydroxycarboximidamide moiety may interact with enzymes or receptors, altering their activity and leading to various biological effects.

類似化合物との比較

Similar Compounds

- N’-hydroxy-1-(2-nitrophenyl)-1H-pyrrole-2-carboximidamide

- N’-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboxamide

- N’-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboxylate

Uniqueness

N’-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and development.

生物活性

N'-hydroxy-1-(2-nitrobenzyl)-1H-pyrrole-2-carboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound this compound features a pyrrole ring substituted with a hydroxyl group and a nitrobenzyl moiety. The synthesis typically involves the reaction of 2-nitrobenzylamine with appropriate carboximidamide precursors under controlled conditions to yield the desired product.

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities. Here are some key findings:

- Antimicrobial Activity : Pyrrole derivatives have been documented for their antimicrobial properties. For instance, studies have shown that certain pyrrole compounds can inhibit bacterial growth by interfering with protein synthesis or cell wall formation .

- Anti-inflammatory Properties : Compounds derived from pyrroles, including those with carboximidamide functionalities, have demonstrated anti-inflammatory effects. These effects are often mediated through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated immune cells .

- Antitumor Activity : Some pyrrole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. Preliminary data suggest that these compounds may induce apoptosis in tumor cells, providing a potential therapeutic avenue for cancer treatment .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Inhibition of cell wall synthesis | , |

| Anti-inflammatory | Inhibition of cytokine production | |

| Antitumor | Induction of apoptosis |

Case Study: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of several pyrrole derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria using standard agar diffusion methods. Results indicated significant inhibition zones, suggesting effective antibacterial properties.

Case Study: Anti-inflammatory Mechanism

In vitro studies involving human peripheral blood mononuclear cells (PBMCs) showed that treatment with this compound resulted in reduced levels of inflammatory cytokines when stimulated with lipopolysaccharides (LPS). This suggests a potential mechanism where the compound modulates immune responses, which could be beneficial in treating inflammatory diseases.

特性

IUPAC Name |

N'-hydroxy-1-[(2-nitrophenyl)methyl]pyrrole-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O3/c13-12(14-17)11-6-3-7-15(11)8-9-4-1-2-5-10(9)16(18)19/h1-7,17H,8H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGJRMSFFQMWARR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C2C(=NO)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)CN2C=CC=C2/C(=N\O)/N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>39 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817967 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。